

N-(2-Amino-phenyl)-nicotinamide: A Compound Awaiting Discovery

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Compound of Interest

Compound Name: N-(2-Amino-phenyl)-nicotinamide

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Despite its defined chemical structure and commercial availability, **N-(2-Amino-phenyl)- nicotinamide** (CAS Number 436089-31-5) remains a molecule of untapped potential within the scientific community. A comprehensive review of available literature and databases reveals a significant absence of in-depth technical data, leaving its biological activity, mechanism of action, and potential therapeutic applications largely unexplored.

For researchers, scientists, and drug development professionals, this compound represents a veritable blank slate. While its constituent parts—an aminophenyl group and a nicotinamide moiety—are well-characterized in various biologically active molecules, the specific combination in **N-(2-Amino-phenyl)-nicotinamide** has not been the subject of published, detailed investigation. This technical guide, therefore, serves not as a summary of existing knowledge, but as a call to action for the scientific community to investigate the properties of this enigmatic compound.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of **N-(2-Amino-phenyl)- nicotinamide** is presented below. These data are primarily computationally derived and sourced from chemical databases.[1]



Property	Value	Source
CAS Number	436089-31-5	PubChem[1]
Molecular Formula	C12H11N3O	PubChem[1]
Molecular Weight	213.24 g/mol	PubChem[1]
IUPAC Name	N-(2-aminophenyl)pyridine-3- carboxamide	PubChem[1]
Synonyms	N-(2- aminophenyl)nicotinamide, N- (2-aminophenyl)pyridine-3- carboxamide	PubChem[1]
Canonical SMILES	C1=CC=C(C(=C1)N)NC(=O)C 2=CN=CC=C2	PubChem[1]
InChI Key	CEZRXCCXPZWXNX- UHFFFAOYSA-N	PubChem[1]

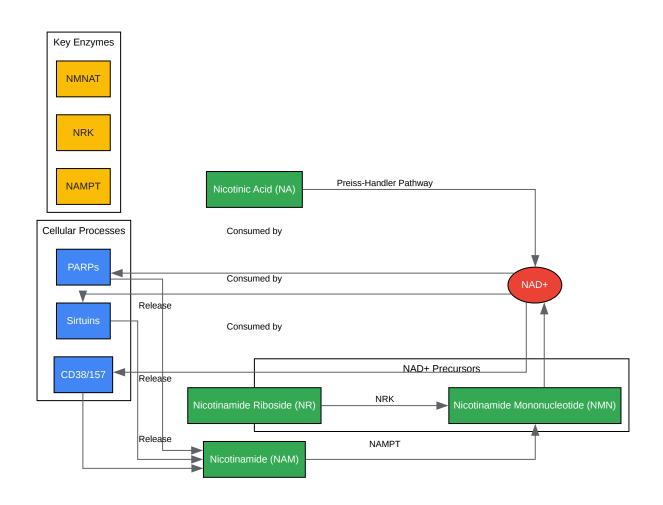
Potential Areas of Investigation

Given the chemical structure of **N-(2-Amino-phenyl)-nicotinamide**, several avenues of research present themselves. The nicotinamide component is a well-known precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism and energy production.[2][3][4] The aminophenyl group is a common scaffold in medicinal chemistry, found in a variety of compounds with diverse pharmacological activities.

Hypothetical Signaling Pathway Involvement

Based on the known roles of nicotinamide, one could hypothesize that **N-(2-Amino-phenyl)- nicotinamide** may influence NAD+ dependent pathways. A generalized diagram of the NAD+
salvage pathway is presented below to illustrate potential points of interaction.





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Caption: Generalized NAD+ Salvage Pathway.

Proposed Experimental Protocols

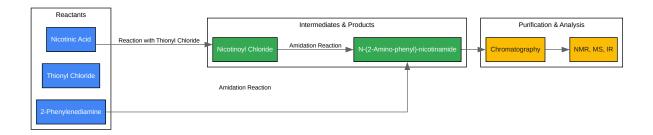
To begin to elucidate the properties of **N-(2-Amino-phenyl)-nicotinamide**, the following general experimental protocols are proposed.

Synthesis and Characterization



A general method for the synthesis of N-phenyl nicotinamide analogs involves the reaction of nicotinoyl chloride with a substituted aromatic amine.[5]

Experimental Workflow: Synthesis



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Caption: Proposed Synthesis and Purification Workflow.

Protocol:

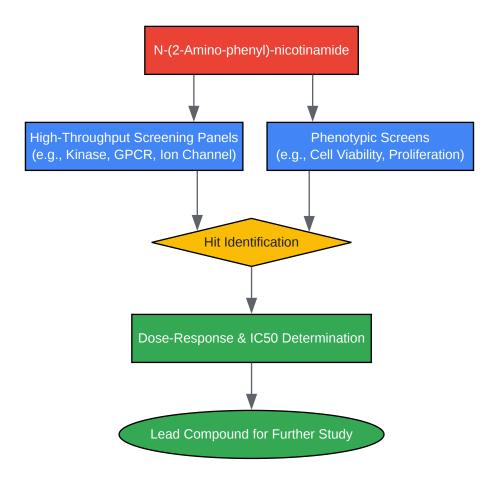
- Preparation of Nicotinoyl Chloride: Nicotinic acid is reacted with an excess of thionyl chloride, often in an inert solvent, to form nicotinoyl chloride. The excess thionyl chloride is typically removed by distillation.
- Amidation: The resulting nicotinoyl chloride is then reacted with 2-phenylenediamine in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct.
- Purification: The crude product can be purified using standard techniques such as recrystallization or column chromatography.
- Characterization: The structure and purity of the final compound should be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.



Biological Screening

To identify potential biological activity, **N-(2-Amino-phenyl)-nicotinamide** should be subjected to a battery of high-throughput screening assays.

Experimental Workflow: Biological Screening



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Caption: High-Throughput Biological Screening Workflow.

Protocol:

• Primary Screening: The compound would be tested at a single concentration across a wide range of biological targets, such as enzyme panels (kinases, proteases, etc.), receptor binding assays (GPCRs, nuclear receptors), and ion channel assays.



- Phenotypic Screening: In parallel, the compound would be evaluated in cell-based assays to assess its effects on cellular phenotypes like viability, proliferation, apoptosis, and morphology in various cell lines (e.g., cancer cell lines, primary cells).
- Hit Confirmation and Dose-Response: Any initial "hits" from the primary screens would be confirmed, and dose-response curves would be generated to determine potency (e.g., IC50 or EC50 values).

Conclusion

N-(2-Amino-phenyl)-nicotinamide is a compound that is chemically defined but biologically uncharacterized. The information presented here is intended to provide a foundational understanding of its basic properties and to stimulate further research into its potential biological activities and therapeutic applications. The proposed experimental workflows offer a starting point for researchers to begin to unravel the scientific story of this intriguing molecule. The lack of existing data presents a unique opportunity for novel discoveries in the fields of medicinal chemistry and drug development.

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